The Chemical Architecture and Therapeutic Potential of 1-(Piperidin-4-yl)-1H-Benzotriazole: A Technical Whitepaper
The Chemical Architecture and Therapeutic Potential of 1-(Piperidin-4-yl)-1H-Benzotriazole: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic combination of privileged scaffolds is a proven methodology for accelerating drug discovery. 1-(Piperidin-4-yl)-1H-benzotriazole (and its hydrochloride salt) represents a highly versatile building block that merges the pharmacokinetic tunability of a piperidine ring with the potent pharmacophoric properties of a benzotriazole core[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and self-validating protocols for evaluating its antimicrobial efficacy, designed specifically for researchers and drug development professionals.
Structural and Physicochemical Profiling
The compound exists primarily as a free base (CAS: 79098-96-7) or as a hydrochloride salt (CAS: 79098-80-9)[2],[3]. The planar, electron-deficient benzotriazole ring is linked to the highly flexible, non-planar piperidine ring at the N1 position. This structural dichotomy allows the molecule to simultaneously engage in rigid π−π stacking/hydrogen bonding and flexible electrostatic interactions within target binding pockets.
Quantitative Data Summary
Data aggregated from predictive models and commercial chemical databases[2],[4].
| Property | Value (Free Base) | Value (HCl Salt) | Implications for Drug Design |
| Molecular Formula | C11H14N4 | C11H15ClN4 | Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |
| Molecular Weight | 202.26 g/mol | 238.72 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| pKa (Predicted) | 9.72 ± 0.10 | N/A | The basic piperidine nitrogen is protonated at physiological pH (7.4), enhancing aqueous solubility and membrane interaction. |
| Boiling Point | 387.9 ± 35.0 °C | N/A | High thermal stability; suitable for high-temperature coupling reactions during synthesis. |
| SMILES | C1CC(CCN1)N1N=NC2=C1C=CC=C2 | Cl.C1CC(CCN1)N1N=NC2=C1C=CC=C2 | Facilitates computational docking and in silico library generation[4]. |
The Privileged Scaffold: Mechanistic Rationale
The utility of 1-(piperidin-4-yl)-1H-benzotriazole stems from the synergistic causality of its two distinct moieties[1],[5]:
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The Piperidine Ring (The Delivery Vehicle): The basic secondary amine (pKa ~9.7) ensures that the molecule carries a positive charge at physiological pH. This cationic state is critical for electrostatic attraction to the negatively charged phospholipid bilayers of bacterial cell membranes, facilitating penetration. Furthermore, the secondary amine serves as an ideal synthetic handle for N-alkylation, acylation, or sulfonylation[5].
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The Benzotriazole Core (The Warhead): Benzotriazole is a classic bioisostere for purines and amides. Its delocalized π -system and multiple nitrogen lone pairs act as robust hydrogen-bond acceptors. Once inside the microbial cell, this moiety competitively binds to the active sites of critical enzymes (e.g., DNA gyrase or topoisomerase IV), disrupting microbial replication[1].
Fig 1: Structure-Activity Relationship (SAR) and functional mapping of the core scaffold.
Synthetic Methodology & Workflow
To utilize this compound in library generation, a scalable and regioselective synthesis is required. The following protocol details the synthesis of the core scaffold from commercially available starting materials[1].
Step-by-Step Protocol: Synthesis of the Core Scaffold
Causality Check: Direct nucleophilic substitution of an unprotected piperidinol is prone to side reactions. We utilize N-Boc protection to isolate the reactivity to the C4 position, and mesylation to convert the poor hydroxyl leaving group into an excellent leaving group, ensuring a high-yielding SN2 displacement.
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Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise, add methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Rationale: Generates N-Boc-4-mesyloxypiperidine, priming the C4 carbon for nucleophilic attack.
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Regioselective Substitution: Isolate the mesylate intermediate. In a separate flask, dissolve 1H-benzotriazole (1.1 eq) in dimethylformamide (DMF) with potassium carbonate ( K2CO3 , 2.0 eq). Add the mesylate and heat to 80°C for 12 hours. Rationale: The mild base and polar aprotic solvent favor alkylation at the N1 position of the benzotriazole over the N2 position due to thermodynamic stability.
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Deprotection: Extract the Boc-protected intermediate using ethyl acetate and wash with brine. Dissolve the purified intermediate in methanolic HCl (3M) and stir at room temperature for 4 hours.
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Isolation: Evaporate the solvent under reduced pressure to yield 1-(piperidin-4-yl)-1H-benzotriazole hydrochloride as an off-white solid[1],[6].
Fig 2: Step-by-step synthetic workflow for 1-(Piperidin-4-yl)-1H-benzotriazole hydrochloride.
Experimental Validation: Antimicrobial Screening Protocol
Derivatives of this scaffold have shown significant activity against strains such as Bacillus subtilis and Staphylococcus aureus[1],[7]. To evaluate newly synthesized derivatives, a self-validating Resazurin Microtiter Assay (REMA) is recommended over standard broth dilution.
Causality Check: Standard turbidity assays are subject to optical interference from poorly soluble chemical derivatives. REMA relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by viable cells, providing an objective, interference-free readout.
Step-by-Step Protocol: REMA for MIC Determination
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Inoculum Standardization: Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to logarithmic phase. Adjust the suspension to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.
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Compound Preparation: Dissolve the synthesized 1-(piperidin-4-yl)-1H-benzotriazole derivative in DMSO to a stock concentration of 10 mg/mL.
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Plate Layout (The Self-Validating System):
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Test Wells: Perform 2-fold serial dilutions of the compound in a 96-well plate (range: 512 µg/mL to 1 µg/mL).
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Positive Control (Drug): Ciprofloxacin or Streptomycin (Validates assay sensitivity).
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Negative Control (Vehicle): 1% DMSO in MHB (Validates that the solvent does not inhibit growth).
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Sterility Control: MHB only (Validates the absence of contamination).
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Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to all wells (except sterility controls). Incubate at 37°C for 18 hours.
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Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
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Data Acquisition: Read fluorescence (Excitation: 560 nm / Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the blue-to-pink color change (indicating lack of metabolic activity). If the negative control fails to turn pink, or the sterility control turns pink, the assay is invalid and must be repeated.
References
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Mandala, D., Jalapathi, P., & Umapathireddy, N. (2012). "Facile synthesis, characterization and antimicrobial evaluation of N-substituted-1-piperidin-4-yl-1H-Benzotriazole". Journal of Pharmacy Research, 5(7), 3848-3854.[Link]
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Matrix Fine Chemicals. "1-(PIPERIDIN-4-YL)-1H-1,2,3-BENZOTRIAZOLE HYDROCHLORIDE | CAS 79098-80-9". Matrix Fine Chemicals Database.[Link]
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